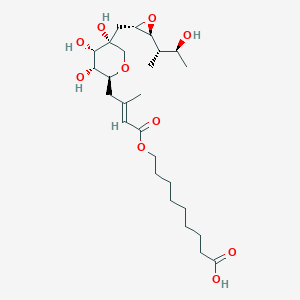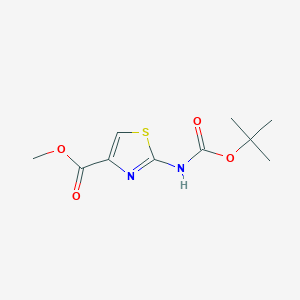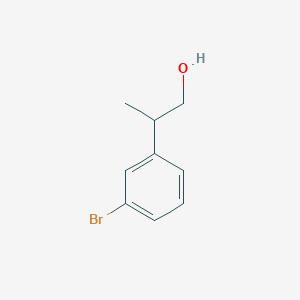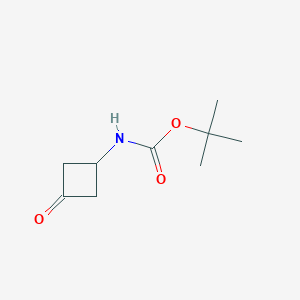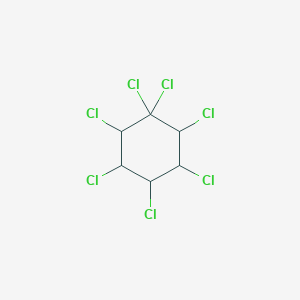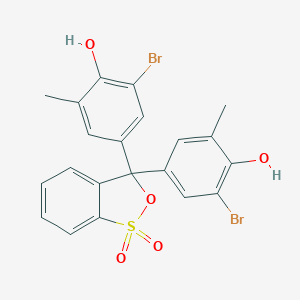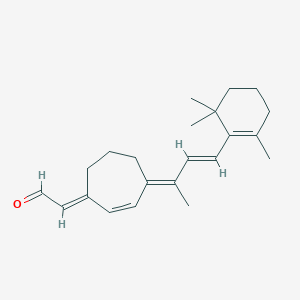
Mtcpca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mtcpca stands for 3-methylthiophene-2-carboxylic acid. It is a chemical compound that has been widely used in scientific research due to its unique properties. Mtcpca is a heterocyclic compound that is composed of a thiophene ring and a carboxylic acid group. This compound has been used in various fields of research, including organic synthesis, drug development, and material science.
科学的研究の応用
Mtcpca has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Mtcpca has also been used in the development of new synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction. In addition, Mtcpca has been used as a ligand in the synthesis of metal complexes for catalytic applications.
作用機序
The mechanism of action of Mtcpca is not fully understood. However, it has been suggested that Mtcpca may act as a nucleophile in organic reactions. It has also been suggested that Mtcpca may act as a chelating agent in metal complex synthesis.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of Mtcpca. However, it has been reported that Mtcpca has low toxicity and is not mutagenic or carcinogenic. In addition, Mtcpca has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
Mtcpca has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. Mtcpca is also a versatile building block that can be used in various organic reactions. However, Mtcpca has some limitations for lab experiments. It has limited solubility in water and some organic solvents, which can limit its use in certain reactions. In addition, Mtcpca can be difficult to purify due to its high melting point.
将来の方向性
There are several future directions for the use of Mtcpca in scientific research. One direction is the development of new synthetic methodologies that use Mtcpca as a building block. Another direction is the synthesis of new metal complexes using Mtcpca as a ligand. In addition, the anti-inflammatory properties of Mtcpca could be further explored for potential therapeutic applications. Finally, the use of Mtcpca in material science could be explored for the development of new materials with unique properties.
Conclusion:
In conclusion, Mtcpca is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable building block for the synthesis of various organic compounds. Mtcpca has also been used in the development of new synthetic methodologies and metal complexes. Although the mechanism of action of Mtcpca is not fully understood, its low toxicity and anti-inflammatory properties make it a promising compound for potential therapeutic applications.
合成法
Mtcpca can be synthesized through different methods. One of the most common methods involves the reaction of 3-methylthiophene with chloroacetic acid in the presence of a catalyst. The reaction produces Mtcpca as a white crystalline solid with a melting point of 138-140°C. Other methods of synthesis include the reaction of 3-methylthiophene with maleic anhydride, fumaric acid, or succinic anhydride in the presence of a catalyst.
特性
CAS番号 |
79270-63-6 |
|---|---|
製品名 |
Mtcpca |
分子式 |
C22H30O |
分子量 |
310.5 g/mol |
IUPAC名 |
(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H30O/c1-17(20-9-5-8-19(11-12-20)14-16-23)10-13-21-18(2)7-6-15-22(21,3)4/h10-14,16H,5-9,15H2,1-4H3/b13-10+,19-14+,20-17+ |
InChIキー |
BUZXDCRSKZTALT-OSNZJWSISA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CCC/C(=C\C=O)/C=C2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CC=O)C=C2)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CC=O)C=C2)C |
同義語 |
4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (E,E,Z)-isomer 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (Z,E,E)-isomer 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (Z,E,Z)-isomer MTCPCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



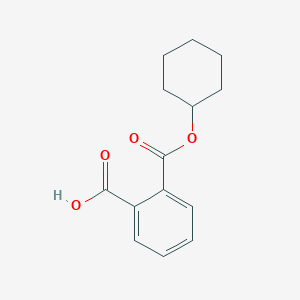
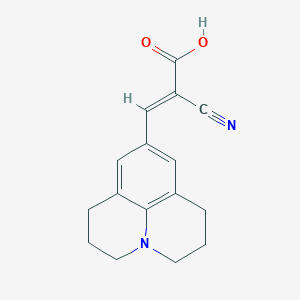
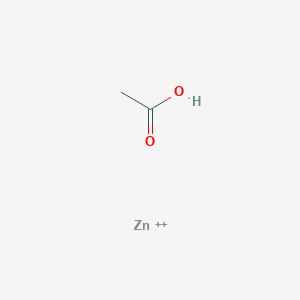
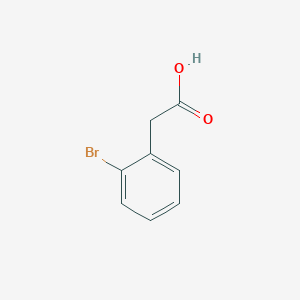
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
